6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid
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Overview
Description
6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid is a chemical compound with significant biological activity. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a picolinic acid core with an amino group at the 6th position and a 3-chloro-5-fluorophenyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid typically involves the following steps:
Nitration: The starting material, 3-chloro-5-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting compound undergoes cyclization with picolinic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential as a herbicide.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it has been shown to dock with the receptor auxin-signaling F-box protein 5 (AFB5), which is involved in plant growth regulation . This interaction disrupts normal cellular processes, leading to the compound’s herbicidal activity.
Comparison with Similar Compounds
Similar Compounds
6-(3-Chloro-5-fluorophenyl)picolinic acid: Similar structure but lacks the amino group.
6-Amino-3-chloropicolinic acid: Similar structure but lacks the fluorophenyl group.
6-Amino-3-(3-chlorophenyl)picolinic acid: Similar structure but lacks the fluorine atom.
Uniqueness
6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid is unique due to the presence of both the amino group and the 3-chloro-5-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-amino-3-(3-chloro-5-fluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)16-11(9)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOIWLQHGKJOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC(=CC(=C2)Cl)F)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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